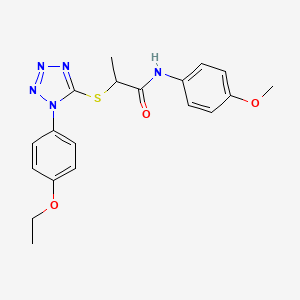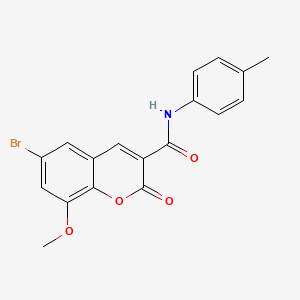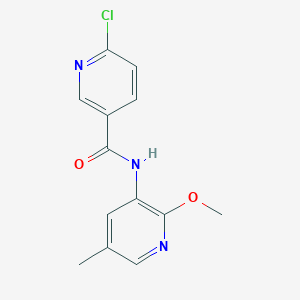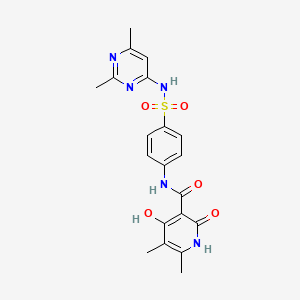
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide, also known as ETTAPA, is a synthetic compound that has been studied for its potential applications in medicinal chemistry.
Scientific Research Applications
Antioxidant and Anticancer Activity
A study explored a series of novel derivatives related to "2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide" for their antioxidant and anticancer activities. These compounds were found to exhibit significant antioxidant activity, with some derivatives showing higher activity than ascorbic acid. Anticancer evaluations against human glioblastoma and triple-negative breast cancer cell lines indicated notable cytotoxicity, highlighting the potential of these compounds for further development as anticancer agents (Tumosienė et al., 2020).
Photosensitizer for Cancer Treatment
Another study focused on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with novel benzenesulfonamide derivative groups. These compounds exhibited excellent photosensitizing properties, including high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy in cancer treatment. The findings suggest that these derivatives could be effective Type II photosensitizers, providing a new approach to cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research into "this compound" derivatives also includes the synthesis of novel compounds with potential antibacterial and antifungal properties. A study highlighted the efficient synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antimicrobial activities comparable to standard agents like Ampicillin and Flucanazole. This positions such derivatives as potential candidates for new antimicrobial agent development (Helal et al., 2013).
properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-17-11-7-15(8-12-17)24-19(21-22-23-24)28-13(2)18(25)20-14-5-9-16(26-3)10-6-14/h5-13H,4H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBAAUHJRODLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2504476.png)
![3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2504477.png)

![3,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2504479.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2504481.png)
![N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2504483.png)

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B2504487.png)


![2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2504496.png)